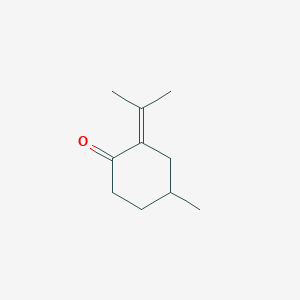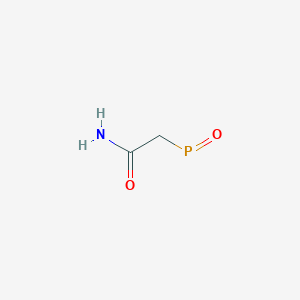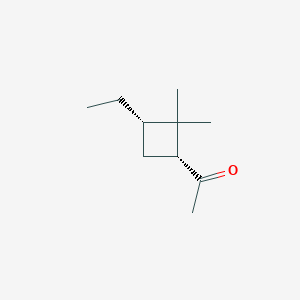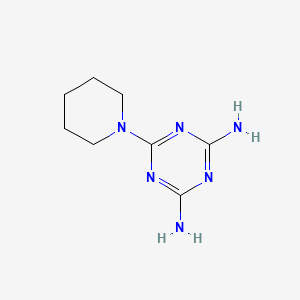
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a piperidine ring attached to a triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure selectivity and high yield. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the piperidine group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with DNA or proteins, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-(Morpholin-4-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with a morpholine ring instead of piperidine.
6-(Pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine: Contains a pyrrolidine ring instead of piperidine.
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-dione: Features a triazine-2,4-dione core instead of triazine-2,4-diamine.
Uniqueness
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a piperidine ring and a triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Propiedades
Número CAS |
5606-32-6 |
|---|---|
Fórmula molecular |
C8H14N6 |
Peso molecular |
194.24 g/mol |
Nombre IUPAC |
6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H14N6/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2,(H4,9,10,11,12,13) |
Clave InChI |
JHEVYCHGBRFPEO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


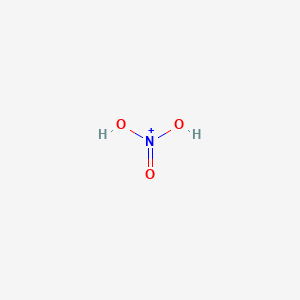
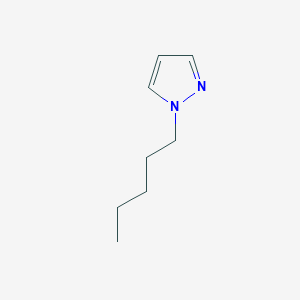
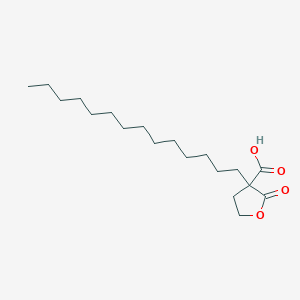

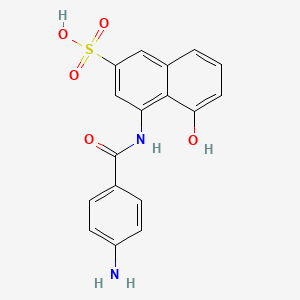

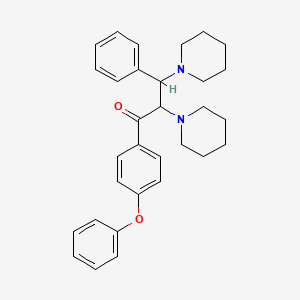
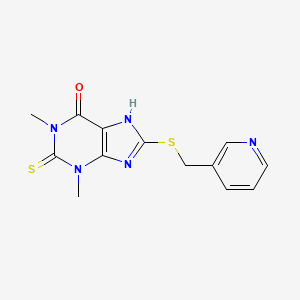
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
